molecular formula C14H16N2O3 B2688524 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea CAS No. 1428371-20-3

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea

Cat. No.: B2688524
CAS No.: 1428371-20-3
M. Wt: 260.293
InChI Key: JYCAHNQDJIHNAQ-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea is an organic compound that features a furan ring and a methoxyphenyl group connected through an ethyl chain to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 2-(furan-3-yl)ethylamine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The reaction proceeds smoothly to yield the desired urea derivative.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The nitro group in the methoxyphenyl ring can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Amino derivatives of the methoxyphenyl ring.

    Substitution: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby inhibiting their activity. The furan and methoxyphenyl groups can interact with the active sites of these targets, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Furan-3-yl)ethyl)-3-phenylurea: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-(2-(Furan-3-yl)ethyl)-3-(4-hydroxyphenyl)urea: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.

    1-(2-(Furan-3-yl)ethyl)-3-(4-chlorophenyl)urea:

Uniqueness

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the furan ring and the methoxyphenyl group, which confer specific chemical and biological properties. The methoxy group can enhance its solubility and stability, while the furan ring can provide additional sites for chemical modification.

Properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-18-13-4-2-12(3-5-13)16-14(17)15-8-6-11-7-9-19-10-11/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCAHNQDJIHNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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